(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1159609-95-6
VCID: VC7134503
InChI: InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1
SMILES: CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C15H21NO5S
Molecular Weight: 327.4

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

CAS No.: 1159609-95-6

Cat. No.: VC7134503

Molecular Formula: C15H21NO5S

Molecular Weight: 327.4

* For research use only. Not for human or veterinary use.

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate - 1159609-95-6

Specification

CAS No. 1159609-95-6
Molecular Formula C15H21NO5S
Molecular Weight 327.4
IUPAC Name ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1
Standard InChI Key ZVRWDUOPDWVUNQ-CIRBGYJCSA-N
SMILES CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a cyclopropane core with functional groups that confer both reactivity and biological relevance:

  • Cyclopropane Ring: A three-membered carbon ring with inherent strain, contributing to unique reactivity in ring-opening and functionalization reactions.

  • Amino Group (-NH₂): Positioned at the C1 position, this group enables hydrogen bonding and participation in nucleophilic reactions.

  • Vinyl Group (-CH=CH₂): Located at C2, this substituent offers sites for polymerization or further derivatization via addition reactions.

  • Ethyl Ester (-COOEt): Enhances lipophilicity and serves as a protecting group for carboxylic acids.

  • 4-Methylbenzenesulfonate Counterion: Improves crystallinity and stability by forming a salt with the amine group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₅S
Molecular Weight327.4 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area115 Ų
Rotatable Bonds5

Stereochemical Considerations

The (1R,2S) configuration is critical for biological activity, as enantiomeric purity often dictates interactions with chiral biomolecules. Asymmetric synthesis methods, such as chiral auxiliaries or catalytic enantioselective cyclopropanation, are essential to maintain this configuration during production .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of the cyclopropane core:

  • Cyclopropanation:

    • A vinyl group is introduced via [2+1] cycloaddition between a diazo compound and an alkene precursor. Transition metal catalysts (e.g., Rh₂(OAc)₄) ensure stereochemical control .

    • Example reaction:

      Diazoacetate+AlkeneRh catalystCyclopropane intermediate\text{Diazoacetate} + \text{Alkene} \xrightarrow{\text{Rh catalyst}} \text{Cyclopropane intermediate}
  • Amination:

    • The amino group is introduced via nucleophilic substitution or reductive amination, often requiring protective groups (e.g., Boc) to prevent side reactions .

  • Esterification:

    • Ethanol reacts with a carboxylic acid intermediate under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .

  • Salt Formation:

    • The free base is treated with 4-methylbenzenesulfonic acid in a polar solvent (e.g., ethanol) to yield the tosylate salt .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 25°C65–75>90% ee
AminationNH₃, NaBH₃CN, MeOH50–6085%
EsterificationEtOH, H₂SO₄, reflux80–9095%
Salt FormationTsOH, EtOH, 0°C9599%

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Enantioselectivity Maintenance: Continuous flow reactors improve catalyst efficiency and stereochemical outcomes.

  • Purification: Recrystallization from ethanol/water mixtures enhances enantiomeric purity .

Biological Activity and Mechanisms

Enzymatic Interactions

  • Protease Inhibition: Molecular docking studies predict binding to HCV NS3/4A protease (PDB: 3SUD) with a calculated Ki of 2.3 μM .

  • Acetylcholinesterase Inhibition: IC₅₀ of 15 μM in rat brain homogenates, comparable to donepezil .

Pharmacokinetic Profile

  • Solubility: 12 mg/mL in water at 25°C, enhanced by the tosylate counterion.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the vinyl group generates epoxide metabolites .

Comparison with Structural Analogs

Table 3: Ethyl vs. Methyl Ester Derivatives

PropertyEthyl EsterMethyl Ester
Molecular Weight327.4 g/mol313.37 g/mol
LogP (Predicted)1.81.5
Solubility in Water12 mg/mL8 mg/mL
Protease Inhibition Ki2.3 μM1.9 μM

The ethyl ester’s increased lipophilicity may improve blood-brain barrier penetration, while the methyl ester exhibits slightly stronger enzyme affinity .

Future Perspectives

  • Targeted Drug Delivery: Conjugation to nanoparticle carriers could enhance bioavailability.

  • Stereochemical Optimization: Exploring (1S,2R) enantiomers may reveal novel biological activities.

  • Toxicological Studies: Chronic toxicity profiles in mammalian models are urgently needed.

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